molecular formula C19H21N5O B2526844 N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-87-9

N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2526844
CAS No.: 483993-87-9
M. Wt: 335.411
InChI Key: PORWTMVFIHEECL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Molecular Structure and Synthesis

The research in molecular synthesis and crystal structure analysis has highlighted compounds with structural similarities to N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, emphasizing their potential in various scientific applications. One such study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, revealing insights into its molecular configuration and interactions. This compound, like this compound, showcases the intricate design of tetrazole-based molecules, which are pivotal in medicinal chemistry due to their bioactive properties (Al-Hourani et al., 2016).

Tetrazolium-Based Assays

Tetrazolium salts, closely related to the tetrazol-5-yl group in this compound, have found extensive use in cell viability and cytotoxicity assays. These assays, such as the MTT assay, utilize tetrazolium compounds that are metabolically reduced in living cells to formazan, which can be quantitatively measured. The development and optimization of these assays for cell growth and drug sensitivity testing highlight the utility of tetrazolium compounds in biomedical research, providing a direct link to the relevance of tetrazole derivatives in scientific applications (Cory et al., 1991).

Chemotherapy Drug Development

The structural motif of this compound is mirrored in compounds explored for their potential as chemotherapy drugs. For instance, research into diphenyl-1H-pyrazole-1-propanamine derivatives has identified compounds with promising antidepressant effects and reduced side effects, indicative of the broader therapeutic potential of such molecular frameworks (Bailey et al., 1985).

Ligand Design for Metal Complexes

The study of ligands like 3-(pyrazol-1-yl)propanamide and its derivatives, which share a resemblance to the pyrazole component in this compound, has contributed significantly to the field of coordination chemistry. These ligands are utilized in forming metal complexes with diverse applications, from catalysis to material science, showcasing the versatility of pyrazole-containing compounds in scientific research (Palombo et al., 2019).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-5-4-6-15(10-12)11-16(18-21-23-24-22-18)19(25)20-17-8-7-13(2)9-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWTMVFIHEECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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